

Spectroscopic Characterization of 4-Ethoxy-2-fluoroaniline: A Technical Guide

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Compound of Interest

Compound Name: 4-Ethoxy-2-fluoroaniline

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This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of **4-Ethoxy-2-fluoroaniline**, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure technical accuracy and reproducibility.

Introduction

4-Ethoxy-2-fluoroaniline is a substituted aniline derivative with the molecular formula $C_8H_{10}FNO$. Its structural elucidation and purity assessment are critical for its application in synthesis and product development. Spectroscopic techniques are indispensable tools for this purpose, each providing unique and complementary information about the molecule's structure, functional groups, and connectivity. This guide will delve into the expected spectroscopic data for **4-Ethoxy-2-fluoroaniline** and the methodologies to acquire and interpret it. While experimental data for this specific molecule is not widely published, this guide will provide a robust framework for its analysis based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For **4-Ethoxy-2-fluoroaniline**, both 1H and ^{13}C NMR are

essential for confirming its identity and purity.

Experimental Protocol: NMR Sample Preparation

A high-quality NMR spectrum starts with proper sample preparation. The following protocol is a standard procedure for acquiring NMR data for small organic molecules like **4-Ethoxy-2-fluoroaniline**.

Step-by-Step Methodology:

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of **4-Ethoxy-2-fluoroaniline**.
- **Solvent Selection:** Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl_3) is a common choice for non-polar to moderately polar compounds. Other options include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.^{[1][2]} The choice of solvent can slightly influence chemical shifts.^[1]
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.^{[3][4]}
- **Filtration:** To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.^{[3][4]}
- **Sample Volume:** Ensure the final sample height in the NMR tube is around 4-5 cm to be within the detection region of the spectrometer's coil.^[5]
- **Capping and Labeling:** Cap the NMR tube and label it clearly.

Caption: Workflow for NMR sample preparation.

¹H NMR Spectroscopy: Expected Data and Interpretation

The ¹H NMR spectrum of **4-Ethoxy-2-fluoroaniline** is expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the amine protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating ethoxy and amino groups will shield the aromatic protons, shifting them upfield, while

the electronegative fluorine atom will have a deshielding effect, particularly on adjacent protons.

Table 1: Predicted ^1H NMR Chemical Shifts and Splitting Patterns for **4-Ethoxy-2-fluoroaniline**

Protons	Expected Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constants (Hz)
CH_3 (ethoxy)	1.3 - 1.5	Triplet (t)	3H	$J = \sim 7 \text{ Hz}$
CH_2 (ethoxy)	3.9 - 4.1	Quartet (q)	2H	$J = \sim 7 \text{ Hz}$
NH_2	3.5 - 4.5	Broad Singlet (br s)	2H	-
Aromatic H (H-3)	6.6 - 6.8	Doublet of doublets (dd)	1H	$J(\text{H-F}) = \sim 10\text{-}12 \text{ Hz}$, $J(\text{H-H}) = \sim 3 \text{ Hz}$
Aromatic H (H-5)	6.7 - 6.9	Doublet of doublets (dd)	1H	$J(\text{H-H}) = \sim 9 \text{ Hz}$, $J(\text{H-H}) = \sim 3 \text{ Hz}$
Aromatic H (H-6)	6.8 - 7.0	Doublet of doublets (dd)	1H	$J(\text{H-H}) = \sim 9 \text{ Hz}$, $J(\text{H-F}) = \sim 5 \text{ Hz}$

Interpretation:

- **Ethoxy Group:** The characteristic triplet for the methyl group and quartet for the methylene group are due to coupling with each other.
- **Amine Protons:** The amine protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and possible exchange with trace amounts of water. The chemical shift can vary depending on concentration and solvent.
- **Aromatic Protons:** The aromatic region will be complex due to the different electronic environments and spin-spin coupling between the protons and the fluorine atom. The fluorine atom will couple with the ortho proton (H-3) and the meta proton (H-6) with different coupling constants.

¹³C NMR Spectroscopy: Expected Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of attached atoms and the overall electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for **4-Ethoxy-2-fluoroaniline**

Carbon	Expected Chemical Shift (ppm)
CH ₃ (ethoxy)	14 - 16
CH ₂ (ethoxy)	63 - 65
C-1 (C-NH ₂)	135 - 140 (d, J(C-F) = ~3-5 Hz)
C-2 (C-F)	150 - 155 (d, J(C-F) = ~230-250 Hz)
C-3	115 - 120 (d, J(C-F) = ~20-25 Hz)
C-4 (C-OEt)	145 - 150 (d, J(C-F) = ~2-4 Hz)
C-5	118 - 122 (d, J(C-F) = ~8-10 Hz)
C-6	110 - 115

Interpretation:

- Aliphatic Carbons: The ethoxy group carbons will appear in the upfield region.
- Aromatic Carbons: The aromatic carbons will appear in the downfield region. The carbon directly attached to the highly electronegative fluorine atom (C-2) will have the largest chemical shift and a large one-bond carbon-fluorine coupling constant. The other aromatic carbons will also show smaller couplings to the fluorine atom depending on their proximity. The chemical shifts of aromatic carbons in substituted benzenes generally range from 110 to 170 ppm.^{[6][7][8]}

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of **4-Ethoxy-2-fluoroaniline** will show characteristic absorption bands for the N-H bonds of the primary amine, the C-O bond of the ether, the C-F bond, and the aromatic C-H and C=C bonds.

Experimental Protocol: KBr Pellet Preparation for FTIR

For solid samples like **4-Ethoxy-2-fluoroaniline**, the potassium bromide (KBr) pellet method is a common sample preparation technique for transmission FTIR analysis.

Step-by-Step Methodology:

- Grinding: Grind a small amount of the sample (1-2 mg) to a fine powder using an agate mortar and pestle.[\[9\]](#)
- Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar and gently but thoroughly mix with the sample.[\[9\]](#)[\[10\]](#) It is crucial to minimize exposure to moisture as KBr is hygroscopic.[\[9\]](#)[\[10\]](#)
- Pellet Pressing: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Caption: Workflow for KBr pellet preparation for FTIR analysis.

Expected IR Absorption Bands and Interpretation

Table 3: Characteristic IR Absorption Bands for **4-Ethoxy-2-fluoroaniline**

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity	Vibration
N-H (amine)	3350 - 3500	Medium	Asymmetric & Symmetric Stretch (two bands for primary amine)
C-H (aromatic)	3000 - 3100	Medium to Weak	Stretch
C-H (aliphatic)	2850 - 3000	Medium	Stretch
C=C (aromatic)	1500 - 1600	Medium to Strong	Stretch
N-H (amine)	1580 - 1650	Medium	Bend (scissoring)
C-O (ether)	1200 - 1270	Strong	Asymmetric Stretch
C-F	1100 - 1250	Strong	Stretch
C-N (aromatic amine)	1250 - 1335	Strong	Stretch
C-H (aromatic)	675 - 900	Strong	Out-of-plane bend

Interpretation:

- N-H Stretch: The presence of two distinct bands in the 3350-3500 cm⁻¹ region is a clear indication of a primary amine.[\[13\]](#)[\[14\]](#)[\[15\]](#)
- C-O Stretch: A strong absorption band around 1200-1270 cm⁻¹ is characteristic of the aryl-alkyl ether linkage.[\[16\]](#)
- C-F Stretch: A strong band in the 1100-1250 cm⁻¹ region is expected for the C-F bond. This may overlap with the C-O stretching band.
- Aromatic Region: Multiple bands in the 1500-1600 cm⁻¹ and 675-900 cm⁻¹ regions confirm the presence of a substituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic compounds.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Step-by-Step Methodology:

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used. Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph (GC-MS).
- **Ionization:** In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV).^{[17][18][19]} This causes the molecule to lose an electron, forming a molecular ion ($M^{+\bullet}$), and often induces fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z .

Caption: Workflow for Electron Ionization Mass Spectrometry.

Expected Mass Spectrum and Fragmentation

The molecular weight of **4-Ethoxy-2-fluoroaniline** is 155.18 g/mol.^[20] According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this compound.^[21]

Table 4: Predicted Key Fragments in the Mass Spectrum of **4-Ethoxy-2-fluoroaniline**

m/z	Proposed Fragment
155	$[M]^+\bullet$ (Molecular Ion)
140	$[M - CH_3]^+$
127	$[M - C_2H_4]^+\bullet$
111	$[M - C_2H_4 - O]^+\bullet$ or $[M - OC_2H_4]^+\bullet$
99	$[M - C_2H_4 - CO]^+\bullet$

Interpretation of Fragmentation Pattern:

- **Molecular Ion:** The molecular ion peak at m/z 155 should be observable. Aromatic amines generally show a prominent molecular ion peak.[\[22\]](#)
- **Loss of Methyl Radical:** A peak at m/z 140 can arise from the loss of a methyl radical ($\bullet CH_3$) from the ethoxy group.
- **Loss of Ethene:** A common fragmentation pathway for ethyl ethers is the loss of a neutral ethene molecule (C_2H_4) via a McLafferty-type rearrangement, which would result in a peak at m/z 127.
- **Further Fragmentation:** Subsequent losses of small neutral molecules like CO from the fragmented ions can lead to other observed peaks. The fragmentation of aromatic amines is often directed by the nitrogen atom.[\[21\]](#)[\[22\]](#)[\[23\]](#)

Conclusion

The comprehensive spectroscopic analysis of **4-Ethoxy-2-fluoroaniline** using NMR, IR, and MS provides a detailed and unambiguous structural confirmation. By understanding the principles behind each technique and the expected data based on the molecule's functional groups, researchers can confidently identify and assess the purity of this important chemical intermediate. The protocols and interpretation guidelines presented in this technical guide serve as a valuable resource for scientists engaged in the synthesis and application of **4-Ethoxy-2-fluoroaniline**.

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